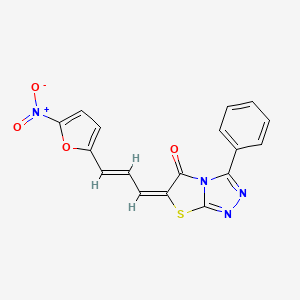
Phosphonic acid, (2-(2-chloro-1-methylethoxy)-1-propenyl)-, dipropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (2-(2-chloro-1-methylethoxy)-1-propenyl)-, dipropyl ester is a chemical compound known for its unique structure and properties It is a derivative of phosphonic acid, characterized by the presence of a 2-(2-chloro-1-methylethoxy)-1-propenyl group and two propyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2-(2-chloro-1-methylethoxy)-1-propenyl)-, dipropyl ester typically involves multi-step organic reactions. One common method includes the reaction of phosphonic acid derivatives with appropriate chlorinated compounds under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. Safety measures are also crucial to handle the reactive intermediates and by-products generated during the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (2-(2-chloro-1-methylethoxy)-1-propenyl)-, dipropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with higher oxidation states, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (2-(2-chloro-1-methylethoxy)-1-propenyl)-, dipropyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonic acid derivatives.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of phosphonic acid, (2-(2-chloro-1-methylethoxy)-1-propenyl)-, dipropyl ester involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The presence of the 2-(2-chloro-1-methylethoxy)-1-propenyl group allows it to interact with various biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, [2-chloro-1-methyl-1-(phenylthio)ethyl]-, dimethyl ester
- Phosphonic acid, (2-chloro-1-methylethyl)-, bis(2-chloro-1-methylethyl) ester
Uniqueness
Phosphonic acid, (2-(2-chloro-1-methylethoxy)-1-propenyl)-, dipropyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
37177-08-5 |
|---|---|
Molekularformel |
C12H24ClO4P |
Molekulargewicht |
298.74 g/mol |
IUPAC-Name |
(2R)-1-chloro-2-[(E)-1-dipropoxyphosphorylprop-1-en-2-yl]oxypropane |
InChI |
InChI=1S/C12H24ClO4P/c1-5-7-15-18(14,16-8-6-2)10-12(4)17-11(3)9-13/h10-11H,5-9H2,1-4H3/b12-10+/t11-/m1/s1 |
InChI-Schlüssel |
DMFCJZXPEZDJEX-KPMWUXBGSA-N |
Isomerische SMILES |
CCCOP(=O)(/C=C(\C)/O[C@H](C)CCl)OCCC |
Kanonische SMILES |
CCCOP(=O)(C=C(C)OC(C)CCl)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



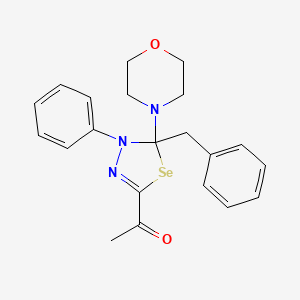
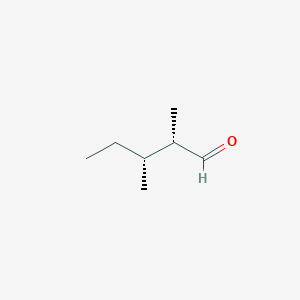
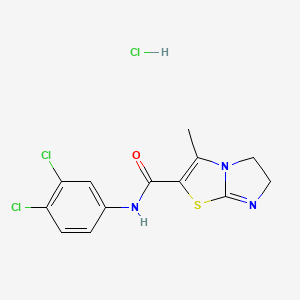
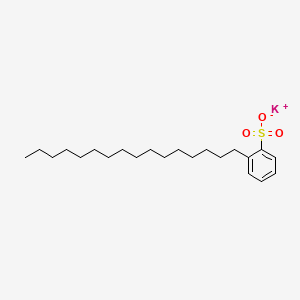
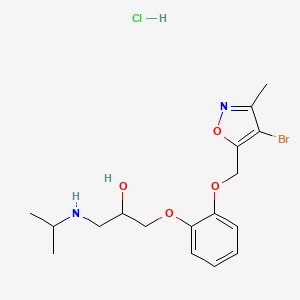

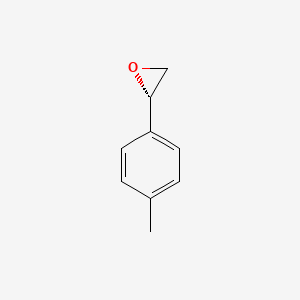

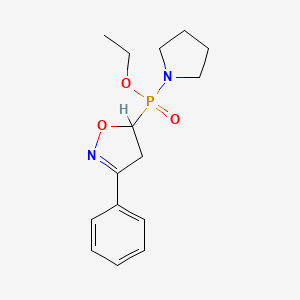
![(1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12756280.png)


